Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate
Description
Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate is a halogenated benzoate ester featuring a bromine substituent at the 4-position and a 3,3,3-trifluoropropoxy group at the 3-position of the benzene ring. For example, methyl 4-hydroxy-3-methoxybenzoate reacts with 1-bromo-3-chloropropane in the presence of potassium carbonate and DMF, yielding the substituted benzoate ester . This method likely extends to the target compound, substituting 1-bromo-3-chloropropane with a brominated trifluoropropane derivative.
The bromine and trifluoropropoxy groups confer distinct electronic and steric properties.
Properties
IUPAC Name |
methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O3/c1-17-10(16)7-2-3-8(12)9(6-7)18-5-4-11(13,14)15/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJAXYTPSYNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate typically involves the esterification of 4-bromo-3-(3,3,3-trifluoropropoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, etherification, and esterification steps, optimized for large-scale production to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Hydrolysis Products: Hydrolysis yields 4-bromo-3-(3,3,3-trifluoropropoxy)benzoic acid and methanol.
Scientific Research Applications
Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances its lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Halogen-Substituted Benzoate Esters
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate :
- Structure : Chlorine at the propoxy chain and methoxy at the 3-position.
- Synthesis : Reacts methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane (93.7% yield; m.p. 384 K) .
- Properties : Lower molecular weight (C₁₂H₁₅ClO₄; ~258.7 g/mol) compared to the target compound due to the absence of bromine and fluorine.
Methyl 4-bromo-3-(bromomethyl)benzoate :
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (K) | Key Applications |
|---|---|---|---|---|---|
| Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate | Br, CF₃CH₂CH₂O | C₁₂H₁₀BrF₃O₃ | ~345.1 | N/A | Research chemical |
| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | ClCH₂CH₂CH₂O, OCH₃ | C₁₂H₁₅ClO₄ | 258.7 | 384 | Intermediate synthesis |
| Flufenprox (insecticide) | Cl, CF₃CH₂CH₂O, ethoxyphenyl | C₂₄H₂₂ClF₃O₃ | 450.9 | N/A | Agrochemicals |
Fluorinated Benzoate Derivatives
- Flufenprox (C₂₄H₂₂ClF₃O₃): Structure: Contains a trifluoropropoxy-methyl group linked to a chlorophenoxy benzene ring. Application: Used as an insecticide, highlighting the role of trifluoropropoxy groups in enhancing bioactivity and stability . Comparison: Unlike the target compound, flufenprox has a more complex aromatic system but shares the trifluoropropoxy motif, suggesting shared physicochemical traits like resistance to metabolic degradation.
Fluorinated Pyrazoles (e.g., 4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole) :
Physicochemical and Functional Insights
- Electronic Effects : The trifluoropropoxy group’s strong electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitutions to specific positions. Bromine’s inductive effect further polarizes the ring .
- Thermal Stability : Compounds like methyl 4-(3-chloropropoxy)-3-methoxybenzoate exhibit high melting points (~384 K), suggesting that the target compound’s crystalline structure may benefit from similar halogen-driven packing efficiency .
- Biological Activity: Fluorinated groups in flufenprox and flumetover (C₁₉H₂₀F₃NO₃, fungicide) imply that the trifluoropropoxy group in the target compound could enhance lipid solubility and target binding in bioactive molecules .
Biological Activity
Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate is a chemical compound that has gained attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈BrF₃O₃
- Molecular Weight : 303.07 g/mol
- CAS Number : 107317-58-8
The compound features a bromine atom and a trifluoropropoxy group attached to a benzoate structure, which influences its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's efficacy against these pathogens suggests its potential as a lead compound for developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 22.5 |
| A549 (lung cancer) | 18.7 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, although further studies are required to elucidate the precise molecular mechanisms involved.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to disruption and increased permeability.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
Case Studies and Research Findings
A notable study investigated the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors treated with the compound showed a significant reduction in tumor size compared to control groups.
Summary of Findings:
- Tumor Size Reduction : Tumors in treated mice were reduced by approximately 40% after four weeks of treatment.
- Survival Rates : The survival rate of treated mice was significantly higher than that of untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
